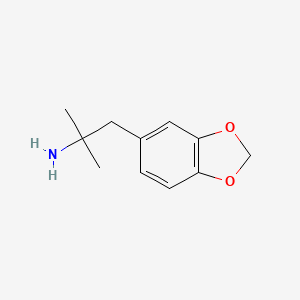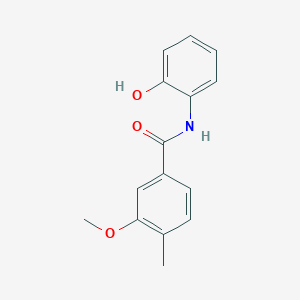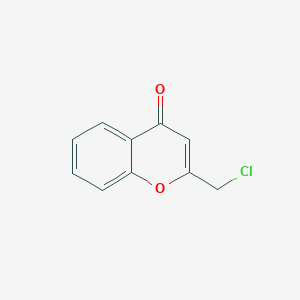
2-(chloromethyl)-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(chloromethyl)-4H-chromen-4-one is a chemical compound that belongs to the class of benzopyran derivatives. Benzopyrans are known for their diverse biological activities and are often used as key intermediates in the synthesis of various pharmaceuticals and agrochemicals. The presence of a chloromethyl group at the 2-position of the benzopyran ring enhances its reactivity, making it a valuable compound in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(chloromethyl)-4H-chromen-4-one typically involves the chloromethylation of 4H-1-benzopyran-4-one. One common method is the reaction of 4H-1-benzopyran-4-one with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under reflux conditions, and the product is isolated through crystallization or distillation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
2-(chloromethyl)-4H-chromen-4-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: Reduction of the benzopyran ring can lead to the formation of dihydrobenzopyran derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.
Major Products Formed
Substitution Reactions: Products include azido, thiocyanato, and methoxy derivatives.
Oxidation Reactions: Products include carboxylic acids and aldehydes.
Reduction Reactions: Products include dihydrobenzopyran derivatives.
Scientific Research Applications
2-(chloromethyl)-4H-chromen-4-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(chloromethyl)-4H-chromen-4-one involves its interaction with biological macromolecules. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of enzymatic activities and disruption of cellular processes. This reactivity is exploited in the design of anticancer and antimicrobial agents.
Comparison with Similar Compounds
Similar Compounds
2-Chloromethyl-4(3H)-quinazolinone: Similar in structure but contains a quinazolinone ring instead of a benzopyran ring.
2-Chloromethyl-4H-1-benzothiopyran-4-one: Contains a sulfur atom in place of the oxygen atom in the benzopyran ring.
2-Chloromethyl-4H-1-benzoxazin-4-one: Contains an additional nitrogen atom in the ring structure.
Uniqueness
2-(chloromethyl)-4H-chromen-4-one is unique due to its specific reactivity profile and the presence of the benzopyran ring, which imparts distinct biological activities. Its versatility in undergoing various chemical reactions makes it a valuable compound in both research and industrial applications.
Properties
CAS No. |
115822-62-3 |
|---|---|
Molecular Formula |
C10H7ClO2 |
Molecular Weight |
194.61 g/mol |
IUPAC Name |
2-(chloromethyl)chromen-4-one |
InChI |
InChI=1S/C10H7ClO2/c11-6-7-5-9(12)8-3-1-2-4-10(8)13-7/h1-5H,6H2 |
InChI Key |
DMZYKVMSIQJQDP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)CCl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5,8-Dimethyl-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B8771595.png)
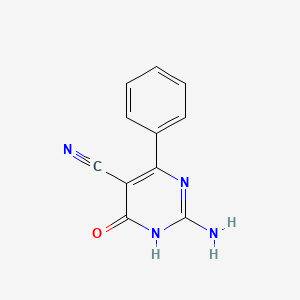
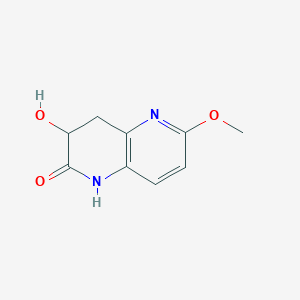
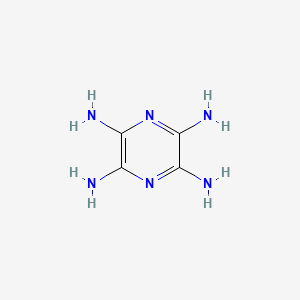
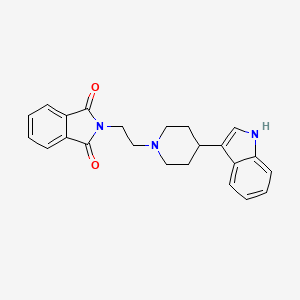
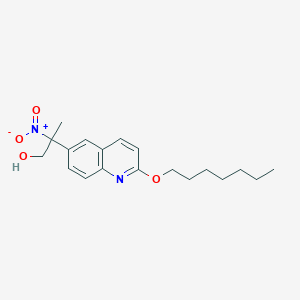
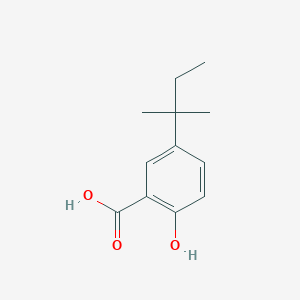
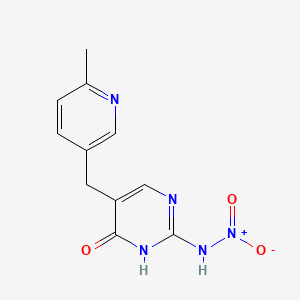
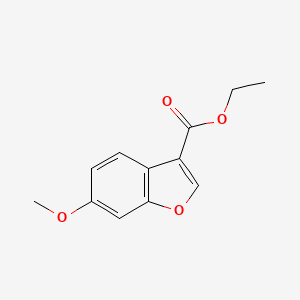
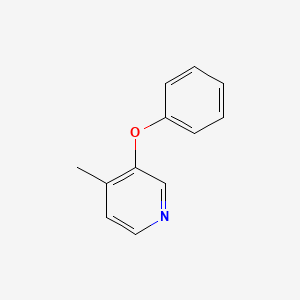
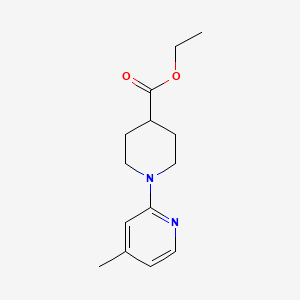
![Phenol, 4,4'-[1,8-octanediylbis(oxy)]bis-](/img/structure/B8771662.png)
